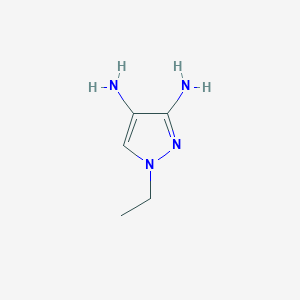

1-Ethyl-1H-pyrazole-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrazole-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-2-9-3-4(6)5(7)8-9/h3H,2,6H2,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIBBULYRPGCOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 1h Pyrazole 3,4 Diamine

Established and Emerging Synthetic Routes to Substituted Pyrazole (B372694) Diamines

The synthesis of pyrazole derivatives is a well-established field, with numerous methods available for the construction of the pyrazole ring. nih.gov These methods often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov The functionalization of the pyrazole ring, particularly with amino groups, can be achieved through various strategies, including the reduction of nitro groups or the amination of halogenated precursors.

Strategies for the Construction of the 1-Ethyl-1H-pyrazole Ring System

The formation of the 1-ethyl-1H-pyrazole ring system typically follows the general principles of pyrazole synthesis. A common and versatile method is the cyclocondensation reaction between a β-dicarbonyl compound and ethylhydrazine. nih.govyoutube.com The regioselectivity of this reaction, which determines the position of the ethyl group on the pyrazole ring, can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. organic-chemistry.org

Alternative strategies for constructing the pyrazole ring include:

1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine with an alkyne. nih.gov The regiochemistry of the cycloaddition is a critical aspect of this approach. nih.gov

Multicomponent Reactions: These reactions allow for the one-pot synthesis of highly substituted pyrazoles from simple starting materials. beilstein-journals.org

From other Heterocyclic Systems: Pyrazoles can also be synthesized through the transformation of other heterocyclic rings. nih.gov

A specific example of constructing a substituted pyrazole ring involves the reaction of a primary amine with a 1,3-diketone and an aminating agent in a one-pot synthesis. organic-chemistry.org Another approach is the N-alkylation of a pre-formed pyrazole ring using an ethylating agent like ethyl halide or diethyl sulfate. pharmaguideline.com For instance, ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates can be synthesized by dissolving the appropriate pyrazole in dry dimethylformamide, adding NaH, followed by 2-(chloromethyl)oxirane. nih.gov

Introduction and Functionalization of Amine Groups at Pyrazole-3,4 Positions

Once the 1-ethyl-1H-pyrazole ring is formed, the next crucial step is the introduction of two amine groups at the C3 and C4 positions. A common strategy for introducing amino groups is the reduction of corresponding nitro-substituted pyrazoles. For example, the electrochemical reduction of 1-ethyl-3-cyano-4-nitropyrazole can yield the corresponding aminopyrazole. acs.org Another method involves the iron-catalyzed reduction of dinitropyrazoles using hydrazine hydrate. rsc.org

Direct amination of the pyrazole ring is another approach. While direct C-H amination of heteroarenes can be challenging, methods are being developed to achieve this. rsc.orgchemrxiv.org For instance, a metal-free regioselective C-H amination of 2H-indazoles has been developed, which could potentially be adapted for pyrazoles. rsc.org The introduction of an amino group at the 3-position can be achieved by reacting a 3-halopyrazole with an amine source. The subsequent introduction of the 4-amino group can be more complex and may require a multi-step sequence involving nitration and reduction.

A patent describes a method for preparing 4-halo-1-methyl-1H-pyrazole-3-amine by reacting N-methyl-3-aminopyrazole with a halogen. google.com This intermediate could then potentially undergo further functionalization to introduce the second amino group.

Precursor Chemistry and Starting Materials for 1-Ethyl-1H-pyrazole-3,4-diamine Synthesis

The synthesis of this compound relies on the availability of suitable precursors. The choice of starting materials is dictated by the chosen synthetic route.

Key precursors for the construction of the pyrazole ring include:

Ethylhydrazine: This is the source of the N1-ethyl group and one of the nitrogen atoms of the pyrazole ring.

1,3-Dicarbonyl compounds or their equivalents: These provide the three-carbon backbone of the pyrazole ring. Examples include malondialdehyde, acetylacetone, and their derivatives. nih.govyoutube.com α,β-Unsaturated ketones and aldehydes can also serve as precursors. pharmaguideline.com

For the introduction of the amino groups, common precursors are:

Nitrating agents: Nitric acid and sulfuric acid are commonly used to introduce nitro groups onto the pyrazole ring, which can then be reduced to amino groups.

Halogenating agents: Reagents like bromine or N-bromosuccinimide can be used to introduce a halogen at a specific position, which can then be displaced by an amino group. google.com

Aminating agents: In direct amination reactions, sources of nitrogen such as hydroxylamine (B1172632) derivatives or azides might be employed. organic-chemistry.org

A plausible synthetic route could start from a readily available pyrazole derivative, such as ethyl 4-bromo-1H-pyrazole-3-carboxylate. bldpharm.com This could be N-ethylated, followed by conversion of the ester to an amide, and subsequent functionalization at the 4-position. Another potential starting material is 3-aminopyrazole, which can be N-methylated and then halogenated at the 4-position as described in a patent. google.com

Investigation of Reaction Mechanisms in the Formation of this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling regioselectivity. The formation of this compound involves several key mechanistic steps.

Cyclization Reaction Pathways

The most common pathway for pyrazole ring formation is the cyclocondensation of a 1,3-dielectrophile with a hydrazine. nih.gov The reaction typically proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with the hydrazine. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. youtube.com The regioselectivity of the initial nucleophilic attack of the hydrazine on the unsymmetrical 1,3-dicarbonyl compound determines the final position of the substituents on the pyrazole ring. organic-chemistry.org

In multicomponent reactions, the mechanism can be more complex, involving a cascade of reactions where intermediates are formed and consumed in situ. beilstein-journals.org For example, a Knoevenagel condensation followed by a Michael addition and cyclization can lead to the formation of the pyrazole ring. beilstein-journals.org

Regioselective Amination Processes

The regioselective introduction of amino groups onto the pyrazole ring is a critical aspect of the synthesis.

Electrophilic Nitration: The position of nitration on the pyrazole ring is governed by the electronic properties of the existing substituents. The electron-donating or withdrawing nature of the groups on the ring directs the incoming nitro group to a specific position. The pyrazole ring itself is electron-rich, and electrophilic substitution typically occurs at the C4 position. pharmaguideline.com

Nucleophilic Aromatic Substitution (SNAr): In cases where a halogenated pyrazole is used as a precursor, the introduction of an amino group occurs via an SNAr mechanism. The position of the halogen atom dictates the position of the incoming amino group. The reactivity of the halopyrazole towards nucleophilic substitution is influenced by the other substituents on the ring.

Radical Amination: Some modern amination methods proceed through a radical mechanism. rsc.org These reactions can offer different regioselectivity compared to traditional ionic pathways.

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

The efficient synthesis of this compound hinges on the optimization of key reaction steps, particularly the reduction of a suitable precursor. A common strategy involves the reduction of a nitro-substituted pyrazole. For instance, the synthesis can proceed from a precursor like 1-ethyl-3-cyano-4-nitropyrazole. The optimization of the reduction of this intermediate is crucial for achieving high yields and selectivity of the desired diamine product.

One studied method is the electrochemical reduction of 1-ethyl-3-cyano-4-nitropyrazole. acs.org This process can be finely tuned to control the reaction's outcome. The choice of mediator and reaction conditions, such as temperature, plays a critical role in the selective formation of the aminopyrazole.

Key Optimization Parameters:

Temperature Control: Studies have shown that the reaction temperature during electrochemical reduction significantly impacts the product distribution. For example, in the presence of a TiCl₃ mediator, lower temperatures (below 10 °C) favor the formation of the desired aminopyrazole, achieving yields of up to 56%. acs.org In contrast, higher temperatures can lead to the formation of undesired byproducts, such as chlorinated analogues. acs.org

Catalyst Selection: In catalytic hydrogenation processes, which represent an alternative reduction method, the choice of catalyst is paramount. Catalysts like Raney nickel are effective for the hydrogenation of substituted pyrazolines to yield diamino compounds. pleiades.online The optimization would involve screening different catalysts (e.g., Pd/C, PtO₂) and optimizing catalyst loading to maximize the conversion of the nitro and cyano groups to amines while minimizing side reactions.

The table below illustrates the effect of temperature on the yield of the aminopyrazole in an electrochemical reduction process.

| Mediator | Temperature (°C) | Product | Yield (%) | Reference |

| TiCl₃ | < 10 | This compound | 56 | acs.org |

| TiCl₃ | > 10 | Chlorinated analogue | - | acs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to create more sustainable and environmentally friendly processes.

Key Green Chemistry Strategies:

Use of Eco-Friendly Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green approaches prioritize the use of safer alternatives. For the synthesis of pyrazole derivatives, eco-friendly solvents like ethanol (B145695) or even water are being utilized. kthmcollege.ac.inscielo.org.za For example, some pyrazole syntheses have been successfully carried out in magnetized distilled water, which can enhance reaction rates and yields without the need for a catalyst. scielo.org.zaresearchgate.net

Catalyst-Free Reactions: Developing synthetic routes that avoid the use of catalysts, especially those based on heavy metals, is a key goal of green chemistry. Some multicomponent reactions for synthesizing pyrazole derivatives have been achieved without any catalyst, simplifying the process and reducing waste. kthmcollege.ac.inscielo.org.za

Energy Efficiency: Employing energy-efficient methods is another green aspect. Electrochemical synthesis, as mentioned for the reduction of 1-ethyl-3-cyano-4-nitropyrazole, can be more energy-efficient than classical chemical reductions that require high temperatures and pressures. acs.org

Atom Economy: One-pot multicomponent reactions are inherently greener as they often have higher atom economy, meaning a larger proportion of the atoms from the reactants are incorporated into the final product. biointerfaceresearch.com This reduces the generation of waste. For instance, the synthesis of some 1H-pyrazole-1-carbothioamide derivatives has been achieved in high yields (80-90%) through a one-pot catalytic reaction with short reaction times. biointerfaceresearch.com

The following table summarizes various green chemistry approaches applicable to the synthesis of pyrazole derivatives.

| Green Chemistry Principle | Approach | Example | Reference |

| Use of Green Solvents | Reaction in magnetized distilled water | Synthesis of chromeno[2,3-c]pyrazoles | scielo.org.zaresearchgate.net |

| Catalyst-Free Synthesis | One-pot three-component reactions | Synthesis of oxazole (B20620) and pyrazole derivatives | kthmcollege.ac.in |

| Energy Efficiency | Electrochemical reduction | Reduction of 1-ethyl-3-cyano-4-nitropyrazole | acs.org |

| High Atom Economy | One-pot multicomponent catalytic synthesis | Synthesis of 1H-pyrazole-1-carbothioamide derivatives | biointerfaceresearch.com |

By integrating these optimization strategies and green chemistry principles, the synthesis of this compound can be made more efficient, selective, and environmentally sustainable.

Derivatization and Functionalization of 1 Ethyl 1h Pyrazole 3,4 Diamine

Chemical Reactions at the Amine Centers of 1-Ethyl-1H-pyrazole-3,4-diamine

The two amine functionalities of this compound are primary nucleophilic centers, readily participating in a variety of chemical reactions. These reactions allow for the introduction of diverse functional groups, leading to the formation of amides, substituted amines, imines, and urea (B33335) or thiourea (B124793) derivatives. Such modifications can significantly alter the physicochemical properties and biological activities of the parent molecule.

The reaction of the amino groups of this compound with acylating agents such as acid chlorides or anhydrides is expected to proceed readily to form the corresponding amides. While specific studies on the acylation of this compound are not extensively documented, the general reactivity of aminopyrazoles suggests that these reactions would be efficient. For instance, the acylation of related aminopyrazole derivatives is a common strategy in the synthesis of biologically active compounds. The reaction conditions can be controlled to achieve mono- or di-acylation, depending on the stoichiometry of the reactants and the reaction parameters. The resulting pyrazole (B372694) amides are valuable intermediates for further synthetic transformations.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acid Chloride (e.g., Acetyl chloride) | N-(4-amino-1-ethyl-1H-pyrazol-3-yl)acetamide | Mono-acylation |

| This compound | Acid Anhydride (e.g., Acetic anhydride) | N,N'-(1-ethyl-1H-pyrazole-3,4-diyl)diacetamide | Di-acylation |

The amine centers of this compound can be functionalized through N-alkylation reactions. These reactions typically involve the treatment of the diamine with alkyl halides or other alkylating agents in the presence of a base. The degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be influenced by the nature of the alkylating agent, the stoichiometry, and the reaction conditions. These alkylation reactions lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, thereby modifying the steric and electronic properties of the molecule.

The primary amino groups of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding imines, also known as Schiff bases. beilstein-journals.org This reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting pyrazole-containing imines are versatile intermediates that can be used in various subsequent reactions, including reductions to form stable secondary amines or as precursors for the synthesis of heterocyclic compounds.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde (R-CHO) | Pyrazole-imine |

| This compound | Ketone (R-CO-R') | Pyrazole-imine |

The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to the synthesis of pyrazole-based urea and thiourea derivatives, respectively. These reactions generally proceed under mild conditions and result in high yields. The resulting urea and thiourea derivatives have been shown to possess a wide range of biological activities. For example, studies on other pyrazole derivatives have demonstrated that the introduction of a urea or thiourea moiety can lead to potent antimicrobial agents. nih.gov

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Isocyanate (R-NCO) | Pyrazole-urea |

| This compound | Isothiocyanate (R-NCS) | Pyrazole-thiourea |

Transformations Involving the Pyrazole Ring System of this compound

While the amine groups are the primary sites for many derivatization reactions, the pyrazole ring of this compound can also undergo various transformations. These can include electrophilic substitution reactions at the available carbon position of the pyrazole ring, although the presence of the two activating amino groups can complicate the regioselectivity of such reactions. Other potential transformations could involve reactions that lead to the opening of the pyrazole ring under specific conditions, providing access to different classes of acyclic or heterocyclic compounds. However, specific literature on such transformations for this particular diamine is limited.

Synthesis of Novel Fused Heterocyclic Systems Incorporating the this compound Scaffold

A significant application of this compound lies in its use as a building block for the synthesis of fused heterocyclic systems. The adjacent amino groups are perfectly positioned to participate in cyclocondensation reactions with various bifunctional electrophiles, leading to the formation of new heterocyclic rings fused to the pyrazole core. These fused systems are of great interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities.

Commonly synthesized fused systems include pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[3,4-d] beilstein-journals.orgresearchgate.netmdpi.comtriazines.

Pyrazolo[3,4-b]pyridines: These can be synthesized by reacting this compound with 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.netmdpi.com The reaction proceeds through a condensation and subsequent cyclization to form the fused pyridine (B92270) ring. mdpi.com

Pyrazolo[3,4-d]pyrimidines: The reaction of this compound with various one-carbon or three-carbon synthons can lead to the formation of the pyrazolo[3,4-d]pyrimidine core. nih.govresearchgate.net This scaffold is a key component in many biologically active molecules.

Pyrazolo[3,4-d] beilstein-journals.orgresearchgate.netmdpi.comtriazines: Diazotization of the 3-amino group of a pyrazole-4-carboxamide or carbonitrile, followed by cyclization, is a known method to synthesize pyrazolo[3,4-d] beilstein-journals.orgresearchgate.netmdpi.comtriazin-4-ones. beilstein-journals.org While this specific precursor is not this compound, analogous cyclization strategies starting from the diamine could potentially lead to related triazine-fused systems.

The synthesis of these and other fused heterocycles from this compound represents a powerful strategy for the generation of novel chemical entities with diverse properties. nih.govresearchgate.net

Exploration of Multi-Component Reactions Utilizing this compound as a Core Reactant

The adjacent amino groups in this compound make it an ideal candidate for the synthesis of fused pyrimidine (B1678525) rings, leading to the formation of pyrazolo[3,4-d]pyrimidines. This class of compounds is of significant interest due to their diverse biological activities. mdpi.commedjchem.com A general and widely employed MCR for the synthesis of such systems involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and an aminopyrazole derivative.

A plausible multi-component reaction involving this compound would be its condensation with a β-ketoester and an aldehyde. In this scenario, the 3-amino group of the pyrazole would likely react with the ketone carbonyl of the β-ketoester, while the 4-amino group could condense with the aldehyde. Subsequent cyclization and aromatization would lead to the formation of a substituted 1-ethyl-1H-pyrazolo[3,4-d]pyrimidine. The reaction conditions for such transformations are typically mild, often employing catalytic amounts of an acid or base and proceeding in various solvents, including environmentally benign options like water or ethanol (B145695). nih.gov

Another potential MCR pathway involves the use of activated acetylenic compounds. For instance, the reaction of this compound with two equivalents of an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), could lead to the formation of fused heterocyclic systems through a cascade of Michael additions and cyclizations.

While these examples are based on established reactivity patterns of similar aminopyrazoles, dedicated studies are required to explore the full potential of this compound in the realm of multi-component reactions and to characterize the resulting novel chemical entities.

Solid-Phase Synthesis Approaches for this compound Derivatives

Solid-phase synthesis (SPS) is a powerful technique for the preparation of compound libraries, offering advantages in terms of purification and automation. The core principle of SPS involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the resin. researchgate.net Although no specific solid-phase synthesis protocols for this compound have been detailed in the available literature, the general strategies for the SPS of fused pyrazoles can be applied.

A likely approach for the solid-phase synthesis of derivatives of this compound would involve the immobilization of the diamine onto a suitable resin. One of the amino groups could be used for attachment to a resin functionalized with a linker that allows for traceless cleavage. For example, a Rink amide linker could be employed, where the pyrazole diamine is attached via an amide bond.

Once immobilized, the remaining free amino group and the adjacent pyrazole nitrogen can participate in various cyclization reactions. For the synthesis of a pyrazolo[3,4-d]pyrimidine library, the resin-bound diamine could be reacted with a diverse set of building blocks. For instance, treatment with a series of isothiocyanates followed by cyclization with an alkylating agent would generate a library of substituted pyrazolo[3,4-d]pyrimidinethiones.

Alternatively, the synthesis could proceed by building the pyrazole ring on the solid support first, followed by the introduction of the ethyl group and the amino functionalities, and then proceeding with the derivatization. A reported solid-phase synthesis of pyrazolo[3,4-d]pyrimidines involved the use of a resin-bound precursor which, after a series of reactions including an aza-Wittig reaction and electrocyclic ring closure, yielded the desired fused heterocycles. researchgate.net A similar strategy could be envisioned starting from a resin-bound building block that ultimately leads to the formation of this compound derivatives.

The development of robust solid-phase synthetic routes for this compound would significantly facilitate the exploration of its chemical space and the generation of libraries of novel fused pyrazole derivatives for screening in various applications.

Spectroscopic and Chromatographic Elucidation of 1 Ethyl 1h Pyrazole 3,4 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of pyrazole (B372694) derivatives offers critical insights into the number, environment, and coupling of hydrogen atoms. In a typical ¹H NMR spectrum of a pyrazole derivative, distinct signals are observed for the aromatic protons of the pyrazole ring, as well as for the protons of any substituent groups. For instance, in the spectrum of 1,3-diphenyl-1H-pyrazole, the pyrazole proton appears as a singlet, while the phenyl protons exhibit multiplets in the aromatic region. rsc.org The chemical shifts (δ) of these protons are influenced by the electronic effects of neighboring atoms and functional groups.

A general representation of ¹H NMR data for a substituted pyrazole is provided in the interactive table below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole H-5 | 7.93 | s | - |

| Phenyl H (ortho) | 7.79 | d | 8.0 |

| Phenyl H (meta, para) | 7.50-7.28 | m | - |

| Pyrazole H-4 | 6.79 | d | 2.2 |

Note: This table is a representative example based on data for 1,3-diphenyl-1H-pyrazole and may not correspond directly to 1-Ethyl-1H-pyrazole-3,4-diamine. rsc.org

Complementing the information from ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides data on the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and chemical environment. For pyrazole derivatives, the carbon atoms of the heterocyclic ring and any substituents can be clearly identified. rsc.orgresearchgate.net

An illustrative ¹³C NMR data table for a substituted pyrazole is shown below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrazole C-3 | 153.0 |

| Pyrazole C-5 | 140.3 |

| Phenyl C (ipso) | 133.2 |

| Phenyl C | 129.4 - 119.1 |

| Pyrazole C-4 | 105.0 |

Note: This table is a representative example based on data for 1,3-diphenyl-1H-pyrazole and may not correspond directly to this compound. rsc.org

To unequivocally assign all proton and carbon signals and to determine the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying protons that are connected through two or three bonds. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. researchgate.netresearchgate.net Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly connected through bonds. This is particularly useful for determining stereochemistry and conformation.

Through the combined interpretation of these 2D NMR experiments, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides essential information about the molecular weight of a compound and can be used to deduce its elemental composition and structure through the analysis of fragmentation patterns. researchgate.net

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and often fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M+) and a series of fragment ions. The fragmentation pattern provides valuable clues about the structure of the molecule. For pyrazole derivatives, characteristic fragmentation pathways often involve the cleavage of the pyrazole ring and its substituents. rsc.orgresearchgate.net

A representative table of EI-MS fragmentation data for a substituted pyrazole is presented below.

| m/z | Ion Identity | Relative Intensity (%) |

| 220 | [M]+ | 100 |

| 192 | [M - N₂]+ | - |

| 165 | [M - C₂H₅N]+ | - |

| 110 | - | - |

| 90 | - | - |

| 77 | [C₆H₅]+ | - |

Note: This table is a representative example based on data for 1,3-diphenyl-1H-pyrazole and may not correspond directly to this compound. rsc.org Relative intensities for all fragments are not always reported.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing protonated molecules [M+H]+ or other adducts. This technique typically results in less fragmentation than EI-MS, making it ideal for determining the molecular weight of the intact molecule with high accuracy. rsc.org High-resolution ESI-MS (HRMS-ESI) can provide the exact mass of the molecule, which can be used to determine its elemental formula. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. For this compound, with a chemical formula of C₅H₁₀N₄, the expected exact mass can be calculated.

HRMS analysis provides a highly accurate mass-to-charge ratio (m/z) measurement, which helps in confirming the elemental composition. The fragmentation pattern observed in the mass spectrum offers further structural insights. While specific HRMS data for this exact compound is not widely published, the fragmentation of pyrazole rings typically involves cleavage of the ring and loss of nitrogen (N₂) or hydrogen cyanide (HCN) moieties. researchgate.net For this compound, fragmentation would likely involve the loss of the ethyl group and subsequent ring fragmentation.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Description | Calculated Mass (m/z) |

|---|---|---|

| [C₅H₁₀N₄+H]⁺ | Protonated Molecular Ion | 127.0978 |

| [C₅H₁₀N₄+Na]⁺ | Sodium Adduct | 149.0797 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its amine and pyrazole functionalities.

The presence of two amine groups (-NH₂) would result in strong, sharp absorption bands in the region of 3300-3500 cm⁻¹. The N-H stretching vibrations of primary amines typically appear as a doublet in this region. The N-H bending vibrations are expected around 1600 cm⁻¹. The pyrazole ring itself exhibits characteristic C=N and N-N stretching vibrations. acs.org The C-H stretching vibrations from the ethyl group and the pyrazole ring would appear around 2850-3000 cm⁻¹. researchgate.net Studies on similar halogenated pyrazoles show that N-H stretching frequencies are sensitive to hydrogen bonding and substituents on the pyrazole ring. mdpi.com

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H Stretch | Alkyl (Ethyl group) |

| ~1600 | N-H Bend | Primary Amine (-NH₂) |

| 1570 - 1615 | C=N, C=C Stretch | Pyrazole Ring |

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique used to determine the mass percentages of these elements in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₅H₁₀N₄), the theoretical elemental composition can be calculated based on its atomic weights.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 60.055 | 47.60 |

| Hydrogen | H | 1.008 | 10.080 | 7.99 |

| Nitrogen | N | 14.007 | 56.028 | 44.41 |

| Total | | | 126.163 | 100.00 |

Experimental results from a pure sample should closely match these theoretical percentages. Significant deviations would indicate the presence of impurities or an incorrect structural assignment.

Chromatographic Techniques for Separation and Identification

Chromatographic methods are essential for separating the components of a mixture and for the identification and quantification of individual compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like pyrazole derivatives. researchgate.netmdpi.com

In a GC-MS analysis of this compound, the compound would first be separated from any impurities or byproducts on a GC column based on its boiling point and polarity. The retention time is a characteristic property of the compound under specific GC conditions. After elution from the column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification, often by comparison to a spectral library. nih.gov The fragmentation pattern would be consistent with that discussed in the HRMS section.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For assessing the purity of this compound, a reversed-phase HPLC method would typically be employed.

The sample is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase, carried by a polar mobile phase. The retention time of the compound is a key identifier. A UV detector is commonly used for pyrazole derivatives, as the pyrazole ring absorbs UV light. A highly pure sample will show a single, sharp peak, while impurities will appear as additional peaks. For polar compounds like pyrazole derivatives, ion-pairing agents can be added to the mobile phase to improve retention and peak shape on reversed-phase columns. nih.gov

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-1H-pyrazole-3,4-diamine |

| ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For pyrazole-based compounds, the UV-Vis spectrum is characteristically influenced by the electronic properties of the pyrazole ring and the nature of its substituents. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in pyrazole derivatives are π → π* and n → π* transitions.

The pyrazole ring itself, being an aromatic heterocycle, exhibits strong π → π* transitions, typically in the shorter wavelength region of the UV spectrum. For the parent pyrazole molecule in the gas phase, a strong absorption band is observed around 203 nm, which is attributed to π–π* electronic transitions characteristic of aromatic compounds. nih.gov The presence of substituents on the pyrazole ring can significantly modulate the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

In the case of This compound , the presence of two amino groups (-NH₂) as powerful auxochromes is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions of the pyrazole core. This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms of the amino groups. Additionally, the amino groups introduce the possibility of n → π* transitions, which involve the excitation of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital. These transitions are typically of lower intensity compared to π → π* transitions.

While specific experimental UV-Vis data for this compound is not extensively documented in the reviewed literature, analysis of related pyrazole derivatives provides valuable insights into its expected spectral characteristics. For instance, studies on various substituted pyrazoles reveal characteristic absorption bands and their assignments.

A study on novel pyrazole azo dyes, which are derivatives of ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, showed experimental maximum absorption wavelengths in the range of 312–359 nm, attributed to n → π* and/or π → π* electronic transitions of the azo chromophore. nih.gov The pyrazole moiety itself in these complex structures contributes to absorption at shorter wavelengths, for example, the 3-methyl-1H-pyrazole chromophore absorbs at 216 nm. nih.gov

Furthermore, research on mono- and di-substituted 4-nitro- and 4-amino-pyrazol-1-yl bis(pyrazol-1-yl)pyridine-type ligands demonstrated how different substituents at the 4-position of the pyrazole ring influence the electronic environment, which is directly reflected in their UV-Vis absorbance spectra. documentsdelivered.com The introduction of amino groups generally leads to a red shift in the absorption maxima.

Based on the analysis of structurally similar compounds, the theoretical UV-Vis spectrum of this compound would likely exhibit the following features:

A strong absorption band in the region of 200-250 nm, corresponding to the π → π* transition of the substituted pyrazole ring. The ethyl group at the N1 position is not expected to significantly alter the electronic transitions compared to a proton but will ensure the compound exists as a single tautomer.

A weaker, longer-wavelength absorption band, potentially in the 250-300 nm region, arising from n → π* transitions associated with the lone pairs of the amino groups and the pyrazole nitrogens.

The exact λmax and molar absorptivity values would be dependent on the solvent used, as solvent polarity can influence the energy levels of the molecular orbitals involved in the electronic transitions.

Table of Expected UV-Vis Absorption Data for Pyrazole Derivatives

| Compound/Chromophore | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Reference |

| Pyrazole (gas phase) | Gas | 203 | 5.44 x 10⁻¹⁸ (cross section, cm²/molecule) | π → π | nih.gov |

| 3-Methyl-1H-pyrazole | Ethanol (B145695) | 216 | Not Specified | π → π | nih.gov |

| Pyrazole Azo Dyes | Ethanol | 312-359 | Not Specified | n → π* / π → π* | nih.gov |

Theoretical and Computational Chemistry of 1 Ethyl 1h Pyrazole 3,4 Diamine

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 1-Ethyl-1H-pyrazole-3,4-diamine. These methods model the molecule's electronic structure and geometry with high accuracy.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict ground state properties. researchgate.netresearchgate.net These studies can determine bond lengths, bond angles, and dihedral angles of this compound in its most stable conformation. The calculated properties provide a detailed three-dimensional picture of the molecule. For instance, in related pyrazole compounds, the N-N bond length within the pyrazole ring is a key parameter that influences the ring's aromaticity and stability. researchgate.net

The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped using DFT. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions and chemical reactivity.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for calculating molecular properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark data for the geometric and electronic properties of this compound. These high-accuracy calculations are valuable for validating the results obtained from more computationally efficient methods like DFT and for providing a deeper understanding of the electron correlation effects within the molecule.

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are instrumental in structure elucidation. mdpi.com DFT calculations can predict the chemical shifts of the protons and carbons in this compound. mdpi.com For pyrazoles, the chemical shifts of the ring protons and the N-H proton are particularly sensitive to the electronic environment and can be used to confirm the substitution pattern. mdpi.com However, discrepancies between calculated and experimental shifts can arise due to factors like solvent effects and tautomerization, which may not be perfectly modeled. mdpi.com

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities. mdpi.com For this compound, key vibrational modes would include the N-H and C-H stretching frequencies, as well as vibrations associated with the pyrazole ring. mdpi.com The calculated IR spectrum can aid in the interpretation of experimental spectra and the assignment of specific vibrational bands. mdpi.comnist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum would be characterized by π-π* transitions within the pyrazole ring. The calculated spectrum can help in understanding the electronic structure and the nature of the excited states.

Investigation of Tautomerism and Conformational Isomers of this compound

Pyrazoles can exist in different tautomeric forms, and the ethyl group in this compound can adopt various conformations. mdpi.com

Tautomerism: Annular tautomerism is a common feature of N-unsubstituted pyrazoles. mdpi.com For this compound, where the ethyl group is fixed at the N1 position, annular tautomerism is not possible. However, the amino groups on the pyrazole ring could potentially exhibit amino-imino tautomerism. Computational studies can be used to calculate the relative energies of these different tautomers, thereby predicting the most stable form in the gas phase and in different solvents. mdpi.com The choice of tautomer can be influenced by factors such as internal hydrogen bonds and the polarity of the environment. mdpi.com

Conformational Isomers: The rotation around the single bonds, particularly the C-N bond of the ethyl group and the C-N bonds of the amino groups, can lead to different conformational isomers. Quantum chemical calculations can map the potential energy surface of these rotations to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and its preferred shape in different environments.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time.

MD simulations model the movement of atoms and molecules based on classical mechanics. These simulations can provide information on:

Conformational Dynamics: How the molecule explores different conformations in solution.

Solvation: The arrangement of solvent molecules around the solute and the strength of solute-solvent interactions.

Intermolecular Interactions: How molecules of this compound interact with each other, including the formation of hydrogen bonds. This is particularly relevant for understanding its properties in the solid state and in solution.

Computational Analysis of Reaction Pathways and Energetics for Synthetic Design

Computational chemistry plays a vital role in the design of synthetic routes for new molecules. For this compound, computational methods can be used to:

Model Reaction Mechanisms: Investigate the step-by-step mechanism of potential synthetic reactions. This includes identifying transition states and reaction intermediates.

Calculate Reaction Energetics: Determine the activation energies and reaction enthalpies for different synthetic pathways. This allows for the prediction of the most favorable reaction conditions and the identification of potential side reactions.

Guide Catalyst Selection: In cases where a catalyst is used, computational methods can help in understanding the catalyst's role and in designing more efficient catalysts.

By providing a detailed understanding of the reaction landscape, computational analysis can significantly aid in the rational design of efficient and selective syntheses of this compound and its derivatives.

Chemoinformatic Approaches to Explore Structure-Reactivity Relationships in Pyrazole Diamine Analogs

Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery and materials science. A key area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in the chemical structure of compounds with changes in their biological activity or chemical reactivity. ej-chem.org For pyrazole analogs, QSAR studies are instrumental in identifying the key molecular features that govern their behavior. nih.gov

The process of building a QSAR model for pyrazole diamine analogs typically involves several steps. First, a dataset of pyrazole derivatives with known activities is compiled. ej-chem.org Then, a wide range of molecular descriptors is calculated for each molecule. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. researchgate.net Statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), are then employed to derive a mathematical equation that links the descriptors to the observed activity. nih.gov

These models can then be used to predict the activity of new, unsynthesized pyrazole analogs, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov For instance, 2D-QSAR models have been successfully developed for various pyrazole derivatives to predict their anti-cancer activities against different cell lines. nih.gov These studies often reveal that specific electronic and steric factors are crucial for the desired biological effect. researchgate.net

Table 1: Representative Molecular Descriptors in QSAR Studies of Pyrazole Analogs

| Descriptor Type | Example Descriptor | Information Encoded | Relevance to Reactivity/Activity |

|---|---|---|---|

| Electronic | Dipole Moment | Overall polarity of the molecule. | Influences non-covalent interactions with biological targets or reactants. researchgate.net |

| Topological | Wiener Index | Molecular branching and compactness. | Relates to the molecule's accessibility to a receptor site. |

| Steric/3D | Molecular Volume | The space occupied by the molecule. | Crucial for determining the fit within a binding pocket. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability. | Directly relates to chemical reactivity and the propensity to undergo reactions. nih.govaip.org |

Electronic Structure Calculations for Reactivity Predictions

Electronic structure calculations, primarily based on Density Functional Theory (DFT), provide profound insights into the chemical reactivity of molecules like this compound. aip.org DFT methods are used to determine the ground-state electronic structure of a molecule, from which numerous properties can be derived. researchgate.net These calculations allow for the visualization of molecular orbitals and the quantification of electronic properties that are central to reactivity. nih.gov

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's stability and reactivity. researchgate.netscientific.net A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.

Another valuable tool derived from electronic structure calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). aip.orgresearchgate.net For this compound, the MEP would reveal the nucleophilic character of the amine groups and the nitrogen atoms within the pyrazole ring, which are likely sites for electrophilic interaction.

Theoretical calculations using methods like DFT with the B3LYP functional have been extensively applied to various pyrazole derivatives to understand their molecular properties and reactivity. nih.govaip.org These studies establish a foundation for predicting the behavior of this compound.

Table 2: Calculated Quantum-Chemical Parameters for a Representative Pyrazole Derivative

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| Energy of HOMO | -5.89 | Indicates the tendency to donate electrons; a higher value suggests stronger electron-donating ability. |

| Energy of LUMO | -1.75 | Indicates the tendency to accept electrons; a lower value suggests stronger electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | 4.14 | A measure of chemical reactivity and stability; a smaller gap implies higher reactivity. researchgate.net |

| Ionization Potential | 5.89 | Energy required to remove an electron. |

| Electron Affinity | 1.75 | Energy released when an electron is added. |

Note: The values in Table 2 are illustrative and based on typical DFT calculations for substituted pyrazole systems found in the literature. nih.govresearchgate.net

By applying these computational techniques, researchers can build a comprehensive profile of this compound's reactivity. This includes identifying the most likely sites for metabolic transformation, predicting its stability, and understanding how it might interact with other molecules, all of which are critical for its potential development and application.

Reactivity and Reaction Mechanism Studies of 1 Ethyl 1h Pyrazole 3,4 Diamine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is susceptible to electrophilic aromatic substitution, with the position of attack being highly dependent on the nature and position of existing substituents. In the case of 1-Ethyl-1H-pyrazole-3,4-diamine, the pyrazole ring is highly activated towards electrophilic attack due to the presence of two electron-donating amino groups at the C3 and C4 positions.

Generally, in pyrazoles, electrophilic substitution occurs preferentially at the C4 position unless it is already substituted. cir-safety.orgyoutube.compharmajournal.net For this compound, the C4 position is occupied by an amino group. The next most favored position for electrophilic attack is the C5 position. The two amino groups strongly activate the ring, directing incoming electrophiles to the C5 position. The N-ethyl group at the N1 position has a minor electronic influence but can sterically hinder the approach of bulky electrophiles to the C5 position.

Common electrophilic substitution reactions that could be anticipated for this compound include halogenation, nitration, and sulfonation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions, such as oxidation of the amino groups.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagent/Catalyst | Predicted Major Product |

| Bromination | Br₂ in a non-polar solvent | 5-Bromo-1-ethyl-1H-pyrazole-3,4-diamine |

| Chlorination | Cl₂ in a non-polar solvent | 5-Chloro-1-ethyl-1H-pyrazole-3,4-diamine |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 1-Ethyl-5-nitro-1H-pyrazole-3,4-diamine |

| Sulfonation | Fuming H₂SO₄ | 1-Ethyl-3,4-diamino-1H-pyrazole-5-sulfonic acid |

It is important to note that due to the high activation of the ring, polysubstitution might occur, and the reaction conditions would need to be optimized to achieve monosubstitution at the C5 position.

Nucleophilic Reactivity of the Amine Groups

The two amino groups at the C3 and C4 positions are the primary centers of nucleophilicity in this compound. In general, exocyclic amino groups on heterocyclic rings are more nucleophilic than the ring nitrogen atoms. mdpi.com Therefore, these amino groups are expected to readily participate in reactions with a variety of electrophiles.

Reactions such as acylation, alkylation, and condensation with carbonyl compounds are anticipated to occur at the amino groups. The relative reactivity of the C3-NH₂ and C4-NH₂ groups would depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance from the N1-ethyl group might slightly influence the reactivity of the C3-amino group.

For instance, acylation with acid chlorides or anhydrides would lead to the formation of the corresponding amides. Alkylation with alkyl halides would yield secondary or tertiary amines, though over-alkylation to form quaternary ammonium (B1175870) salts is a possibility. Condensation with aldehydes and ketones would produce Schiff bases (imines).

Cycloaddition Reactions Involving the Pyrazole Moiety

While pyrazoles are often synthesized via cycloaddition reactions, their participation as a diene or dienophile in such reactions is less common due to their aromatic stability. youtube.comnih.govresearchgate.netnumberanalytics.comlibretexts.orgorganic-chemistry.org However, under certain conditions, the pyrazole ring can undergo cycloaddition.

Oxidation-Reduction Chemistry of Diamine and Pyrazole Functionalities

The pyrazole ring is generally resistant to oxidation. youtube.com However, the amino groups are susceptible to oxidation, which can lead to the formation of nitroso, nitro, or azo compounds, or even polymerization, depending on the oxidizing agent and reaction conditions.

Conversely, the pyrazole ring can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, to yield pyrazolidines. researchgate.net More relevant to the synthesis of the title compound is the reduction of a corresponding nitropyrazole. For example, the electrochemical reduction of 1-ethyl-3-cyano-4-nitropyrazole to the corresponding amine has been reported. acs.org A similar reduction of a dinitro precursor could be a viable route to this compound. A general method for the synthesis of 4-substituted-1H-pyrazole-3,5-diamines involves the iron-catalyzed reduction of dinitropyrazoles with hydrazine (B178648) hydrate. pharmajournal.net

Table 2: Potential Reduction Reaction for the Synthesis of this compound

| Starting Material | Reagent/Catalyst | Product | Reference |

| 1-Ethyl-3,4-dinitro-1H-pyrazole | Fe / Hydrazine hydrate | This compound | pharmajournal.net |

| 1-Ethyl-3-cyano-4-nitro-1H-pyrazole | Electrochemical reduction (e.g., with TiCl₃) | 1-Ethyl-3-cyano-1H-pyrazole-4-amine | acs.org |

Catalytic Applications in Organic Transformations (e.g., as a ligand, organocatalyst)

The presence of two adjacent amino groups makes this compound an excellent candidate as a bidentate ligand for metal catalysis. The two nitrogen atoms of the amino groups can chelate to a metal center, forming a stable five-membered ring. Such pyrazole-based ligands have been used in various catalytic transformations.

For example, copper complexes with pyrazole-based ligands have shown catalytic activity in oxidation reactions. figshare.com Palladium complexes with P,N-ligands containing a pyrazole moiety have been tested in asymmetric allylic alkylation reactions. The electronic and steric properties of the pyrazole ligand, including the substituents on the ring and nitrogen atoms, can be tuned to modulate the activity and selectivity of the catalyst. The ethyl group and the two amino groups in this compound would influence the coordination geometry and the electronic environment of the metal center.

Investigations into Hydrogen Bonding and Intermolecular Association in this compound Systems

The two amino groups and the pyrazole ring nitrogens of this compound are capable of participating in hydrogen bonding. The amino groups can act as hydrogen bond donors, while the pyridine-like nitrogen (N2) of the pyrazole ring can act as a hydrogen bond acceptor.

These hydrogen bonding capabilities can lead to the formation of various intermolecular assemblies in the solid state, influencing the crystal packing and physical properties of the compound. In solution, hydrogen bonding can affect solubility and interactions with other molecules. The formation of intramolecular hydrogen bonds between the adjacent amino groups or between an amino group and the N2 of the pyrazole ring is also possible, which would influence the conformation and reactivity of the molecule. X-ray crystallographic studies of related diaminopyrazole derivatives would provide valuable insights into the specific hydrogen bonding patterns.

Role As a Versatile Chemical Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Fused and Spiro Heterocycles

The presence of two vicinal amino groups makes 1-Ethyl-1H-pyrazole-3,4-diamine an ideal precursor for synthesizing fused N-heterocycles through cyclocondensation reactions with 1,2- or 1,3-dielectrophilic reagents. This approach is a cornerstone for building bicyclic and polycyclic systems that are prevalent in medicinal chemistry and materials science. chim.it

For instance, the reaction of aminopyrazoles with 1,3-bis-electrophiles is a widely employed method for preparing fused pyrazole (B372694) systems. chim.it When this compound reacts with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, it leads to the formation of pyrazolo[3,4-b]pyridines. nih.gov Similarly, condensation with α,β-unsaturated ketones can also yield this important heterocyclic core after a sequence of Michael addition, cyclization, and oxidation. nih.gov The reaction with 1,2-dicarbonyl compounds, like α-diketones, is expected to yield pyrazolo[3,4-b]pyrazines. These fused systems are of significant interest due to their diverse biological and photophysical properties. mdpi.com

The following table illustrates representative examples of fused heterocycles synthesized from pyrazole diamine precursors.

| Dielectrophilic Reagent | Resulting Fused Heterocycle | Reaction Type |

| 1,3-Diketone (e.g., Acetylacetone) | Pyrazolo[3,4-b]pyridine | Cyclocondensation |

| α,β-Unsaturated Ketone | Pyrazolo[3,4-b]pyridine | Michael Addition/Cyclization |

| 1,2-Diketone (e.g., Benzil) | Pyrazolo[3,4-b]pyrazine | Cyclocondensation |

| o-Halogenobenzoic Aldehyde | Pyrazolo[3,4-b]quinoline | Condensation/Cyclization |

While the synthesis of spiro heterocycles from this specific diamine is less commonly documented, the general strategy would involve reaction with cyclic ketones or other reagents capable of forming a spirocyclic junction.

Utilization in Combinatorial Chemistry Libraries for Chemical Space Exploration

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous clinically used drugs. nih.gov this compound serves as an excellent core or scaffold for combinatorial chemistry, a technique used to rapidly synthesize a large number of different but structurally related molecules (a library).

The synthetic utility of this diamine in forming fused systems (as described in 7.1) can be exploited in a combinatorial fashion. By reacting the core diamine with a diverse collection of dielectrophilic building blocks (e.g., various substituted 1,3-diketones or aldehydes), a library of unique pyrazolo[3,4-b]pyridines and related heterocycles can be generated. This allows for the systematic exploration of the chemical space around the pyrazole core to identify compounds with desired biological activities, such as kinase inhibition or antiparasitic effects. nih.gov Three-component reactions, where the diamine, an aldehyde, and another active methylene compound are reacted in one pot, are particularly efficient for generating molecular diversity. nih.gov

Scaffold for the Development of New Organic Materials

Functionalized pyrazoles are increasingly investigated for their applications in materials science, particularly in the design of fluorescent chemosensors and other functional materials. chim.it The electron-rich nature of the pyrazole ring, combined with the potential for extended conjugation in its derivatives, makes it a promising scaffold for organic materials with interesting photophysical and electronic properties. mdpi.com

Derivatives of this compound, especially the fused heterocycles like pyrazolo[3,4-b]quinolines, can exhibit significant fluorescence. nih.gov By carefully selecting the reactants for the cyclocondensation reaction, the electronic properties of the resulting fused system can be tuned. This allows for the development of new dyes, organic light-emitting diode (OLED) components, or fluorescent probes. For example, the condensation of pyrazole precursors with various aldehydes can lead to products with tailored intramolecular charge transfer (ICT) characteristics, which are crucial for designing chemosensors. chim.it

Ligand Design and Coordination Chemistry Applications

Nitrogen-containing heterocycles, especially pyrazoles, are fundamental ligands in coordination chemistry. researchgate.net The this compound molecule is an excellent candidate for a chelating ligand due to the presence of multiple nitrogen donor atoms: the two amino groups and the pyridine-type nitrogen atom of the pyrazole ring.

This arrangement allows the molecule to act as a bidentate or potentially tridentate ligand, forming stable complexes with a variety of transition metal ions. researchgate.netnih.gov The coordination of metal ions like copper(II), nickel(II), chromium(III), or zinc(II) can lead to the formation of mononuclear or polynuclear complexes with defined geometries, such as octahedral or tetrahedral. johnshopkins.edu The properties of these resulting coordination compounds are of great interest for applications in catalysis, magnetism, and bioinorganic chemistry. The ethyl group at the N1 position can also influence the steric and electronic properties of the ligand, thereby modulating the characteristics of the final metal complex.

| Metal Ion | Potential Coordination Geometry | Potential Application |

| Cu(II) | Octahedral, Square Planar | Catalysis, Antimicrobial Agents |

| Ni(II) | Octahedral, Tetrahedral | Magnetic Materials |

| Cr(III) | Octahedral | Bioinorganic Chemistry |

| Zn(II) | Tetrahedral, Octahedral | Fluorescent Sensors |

Intermediate in the Synthesis of Complex Natural Product Analogs

While natural products containing a pyrazole ring are relatively rare, the pyrazole scaffold is widely used to create synthetic analogs of more complex natural products. nih.gov The pyrazole ring can act as a bioisostere for other aromatic or heterocyclic rings found in natural structures, offering a way to modify the parent molecule's properties, such as metabolic stability, solubility, or receptor binding affinity.

This compound can serve as a key intermediate in a multi-step synthesis aimed at producing a complex natural product analog. For instance, a fused pyrazolo-pyridine system derived from the diamine could be used to replace a quinoline or indole ring system present in a natural alkaloid. This synthetic manipulation allows chemists to probe structure-activity relationships and develop new therapeutic agents with improved pharmacological profiles. The diamine functionality provides the reactive handles needed to build up the rest of the target molecule through subsequent chemical transformations.

Future Directions and Emerging Research Avenues for 1 Ethyl 1h Pyrazole 3,4 Diamine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has a rich history, but the drive towards greener and more efficient chemical processes opens new avenues for the preparation of 1-Ethyl-1H-pyrazole-3,4-diamine. nih.gov Future research will likely focus on moving away from traditional, often harsh, batch methods towards more sustainable alternatives.

Key areas of development include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various pyrazole derivatives. researchgate.net Applying these methods to the cyclocondensation reactions that form the pyrazole ring or to the functionalization steps could offer significant advantages.

Green Solvents and Catalysts: The use of environmentally benign solvents like water and ethanol (B145695), coupled with recyclable catalysts such as magnetic nanoparticles or polymer-supported reagents, is a growing trend in heterocyclic synthesis. nih.govdigitellinc.comrsc.org Research into adapting existing pyrazole syntheses to these green conditions is a critical future direction. For instance, a one-pot, three-component condensation in the presence of a recyclable ionic liquid has been demonstrated for related pyrazoles. nih.gov

Multi-component Reactions (MCRs): MCRs offer an efficient and atom-economical approach to building molecular complexity in a single step. nih.gov Designing a convergent MCR that assembles the this compound core from simple, readily available starting materials would be a significant advancement.

Electrochemical Synthesis: The electrochemical reduction of precursors like 1-ethyl-3-cyano-4-nitropyrazole has been shown to be a viable route to aminopyrazoles. researchgate.net Further optimization of this method could provide a clean and efficient synthesis of the target diamine.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced side reactions. |

| Ultrasound-Assisted Synthesis | Enhanced mass transfer, potential for milder reaction conditions. |

| Green Solvents (e.g., water) | Reduced environmental impact, improved safety profile. |

| Recyclable Catalysts | Lower costs, simplified purification, reduced waste. |

| Multi-component Reactions | Increased efficiency, atom economy, and molecular diversity. |

| Electrochemical Methods | Clean synthesis, avoidance of harsh chemical oxidants/reductants. |

Advanced Spectroscopic Characterization of Complex Derivatives

While standard spectroscopic techniques are routine, a deeper understanding of the structure and properties of this compound and its derivatives will require the application of advanced spectroscopic methods.

Future research in this area will likely involve:

Multi-dimensional and Advanced NMR Spectroscopy: Techniques such as HSQC, HMBC, and NOESY will be crucial for the unambiguous assignment of proton and carbon signals, especially in complex derivatives where the substitution pattern might be ambiguous. nih.govrsc.org These techniques can also provide insights into through-space interactions and conformational preferences.

In-depth Vibrational Spectroscopy (FTIR and Raman): Beyond simple functional group identification, detailed analysis of FTIR and Raman spectra, supported by computational calculations, can provide information on hydrogen bonding, tautomeric equilibria, and subtle electronic effects of different substituents. digitellinc.comresearchgate.netnih.gov

UV-Vis Spectroscopy and Photophysical Studies: The electronic transitions of this compound and its derivatives can be probed using UV-Vis spectroscopy. researchgate.netresearchgate.net This is particularly relevant for the development of derivatives with specific optical properties, such as fluorescence or non-linear optical activity.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of molecules in the solid state. rsc.orgacs.orgrsc.orgacs.org Obtaining crystal structures of this compound and its derivatives will be essential for understanding their packing, intermolecular interactions, and for validating computational models.

| Spectroscopic Technique | Information Gained for this compound and Derivatives |

| 1D & 2D NMR (HSQC, HMBC, NOESY) | Unambiguous structural elucidation, conformational analysis. nih.govrsc.org |

| FTIR & Raman Spectroscopy | Identification of functional groups, study of hydrogen bonding and tautomerism. digitellinc.comresearchgate.netnih.gov |

| UV-Vis Spectroscopy | Investigation of electronic transitions and photophysical properties. researchgate.netresearchgate.net |

| X-ray Crystallography | Definitive 3D structure, analysis of intermolecular interactions and packing. rsc.orgacs.orgrsc.orgacs.org |

In-depth Computational Modeling of Its Chemical Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govdigitellinc.comrsc.orgresearchgate.net For this compound, computational modeling can provide valuable insights into its chemical transformations and properties.

Key research avenues include:

Reaction Mechanism and Regioselectivity: DFT calculations can be employed to model the reaction pathways for the synthesis and functionalization of the pyrazole ring. nih.gov This can help in understanding the regioselectivity of reactions, such as N-alkylation or acylation of the amino groups, and in designing more selective synthetic routes.

Tautomerism and Aromaticity: Aminopyrazoles can exist in different tautomeric forms, which can influence their reactivity and biological activity. rsc.orgrsc.org Computational studies can predict the relative stabilities of these tautomers in different environments (gas phase, various solvents) and quantify the aromaticity of the pyrazole ring.

Substituent Effects: Modeling can be used to systematically study the effect of different substituents on the electronic properties of the pyrazole ring. nih.gov This can guide the design of derivatives with tailored properties, such as specific HOMO/LUMO energy levels for electronic applications.

Prediction of Spectroscopic Properties: Computational methods can be used to predict NMR chemical shifts, vibrational frequencies, and electronic absorption spectra. rsc.orgiucr.org This can aid in the interpretation of experimental data and the confirmation of proposed structures.

Exploration of its Reactivity in Flow Chemistry Systems

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. nih.govnih.govrsc.org The application of flow chemistry to the synthesis and functionalization of this compound represents a significant area for future research.

Potential applications include:

Continuous Synthesis of the Pyrazole Core: Flow reactors can be used to perform the cyclocondensation reactions for the synthesis of the pyrazole ring with precise control over reaction time, temperature, and mixing. iucr.org This can lead to higher yields and purity compared to batch processes.

Telescoped Synthesis of Derivatives: The modular nature of flow chemistry allows for the "telescoping" of multiple reaction steps without the need for intermediate purification. digitellinc.comrsc.org This could be applied to the synthesis of a library of derivatives of this compound in a highly efficient manner.

Safe Handling of Hazardous Intermediates: Some synthetic routes to pyrazoles may involve hazardous intermediates. Flow chemistry allows for the in-situ generation and immediate consumption of such species, minimizing the risks associated with their handling and storage. rsc.org

High-Throughput Screening and Optimization: Microreactors can be used for the high-throughput screening of reaction conditions, allowing for the rapid optimization of synthetic protocols for this compound and its derivatives. rsc.org

Design and Synthesis of Chemically Diverse Derivatives with Tunable Properties

The this compound scaffold is ripe for the creation of a diverse library of derivatives with tunable properties for various applications, from medicinal chemistry to materials science. researchgate.netiucr.org

Future research will likely focus on:

Functionalization of the Amino Groups: The two amino groups at the C3 and C4 positions are key handles for derivatization. They can be selectively acylated, alkylated, or arylated to introduce a wide range of functional groups. nih.gov This can be used to modulate the electronic properties, solubility, and biological activity of the resulting compounds.

Modification of the Pyrazole Ring: While the N1 position is occupied by an ethyl group, further functionalization of the carbon atoms of the pyrazole ring (C5 position) could be explored to introduce additional diversity.